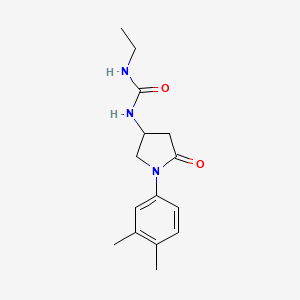

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

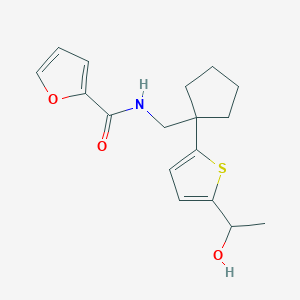

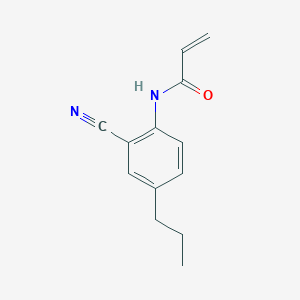

The compound contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and two carbon atoms . Sulfonyl groups are typically found in sulfones, which are organosulfur compounds . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound.

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfones are typically prepared by the organic oxidation of thioethers .Chemical Reactions Analysis

Sulfones, which contain the sulfonyl group, are relatively inert functional groups . They can undergo certain reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted to alkenes by the elimination of sulfur dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of sulfones include high strength and resistance to oxidation, corrosion, high temperatures, and creep under stress .Scientific Research Applications

Chemical Structure and Interactions

The title compound, with its complex chemical structure, exhibits unique interactions that contribute to its potential in scientific research. For instance, similar compounds have been studied for their intramolecular and intermolecular hydrogen bonding capabilities, which could influence their behavior in biological systems. The structural conformation of such compounds aligns with theoretical studies, indicating their potential for detailed molecular interaction studies (Gelbrich, Haddow, & Griesser, 2011).

Enzyme Inhibition and Therapeutic Potential

Research into sulfonamide derivatives has shown significant promise in the therapeutic domain, particularly in enzyme inhibition, which is crucial for developing treatments for various diseases. Sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment, demonstrating the potential of sulfonamide compounds in medicinal chemistry (Abbasi et al., 2018).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including compounds structurally related to the title compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This inhibition is critical for understanding cellular signaling and developing targeted therapies for diseases such as cancer (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Research

The incorporation of sulfonamide fragments into chemical structures has been explored for their pro-apoptotic effects on cancer cells. These compounds have demonstrated the ability to activate apoptotic genes, potentially offering a pathway to develop novel cancer therapies (Cumaoğlu et al., 2015).

Synthesis of Novel Compounds

Research into sulfonamide derivatives also involves the synthesis of novel compounds with potential pharmaceutical applications. For example, the synthesis of quinazoline derivatives has been investigated for their diuretic and antihypertensive properties, highlighting the versatility of sulfonamide compounds in drug development (Rahman et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEJYDXQJPPIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)